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molecular formula C20H36BNO3Si B2578570 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester CAS No. 1093878-52-4

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester

Cat. No. B2578570
M. Wt: 377.41
InChI Key: FTRDTYSVLDPJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

A solution of 5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine (1.63 g, 4.93 mmol) in THF (30 mL) was cooled to −78° C. followed by the addition of n-butyllithium (2.5 M in hexanes, 2.17 mL, 5.43 mmol). After 5 min at −78° C., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.31 mL, 6.41 mmol) in THF (5.0 mL) was added dropwise, and the reaction was maintained at −78° C. for 10 min. The reaction was allowed to warm to room temperature, quenched with saturated NH4Cl, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography of the crude residue (0-50% EtOAc/hexanes) afforded the title compound as a colorless solid.
Name
5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Quantity
1.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:11][Si:12]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13])([CH3:10])[CH3:9])=[N:6][CH:7]=1.C([Li])CCC.C(O[B:28]1[O:32][C:31]([CH3:34])([CH3:33])[C:30]([CH3:36])([CH3:35])[O:29]1)(C)C>C1COCC1>[Si:12]([O:11][C:8]([C:5]1[CH:4]=[CH:3][C:2]([B:28]2[O:32][C:31]([CH3:34])([CH3:33])[C:30]([CH3:36])([CH3:35])[O:29]2)=[CH:7][N:6]=1)([CH3:10])[CH3:9])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]

Inputs

Step One
Name
5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine
Quantity
1.63 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C)(C)O[Si](C)(C)C(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(C)(C)C1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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